molecular formula C9H8Cl3NO B1441647 3-(2,4,5-Trichlorophenoxy)azetidine CAS No. 1219982-59-8

3-(2,4,5-Trichlorophenoxy)azetidine

Cat. No.: B1441647
CAS No.: 1219982-59-8
M. Wt: 252.5 g/mol
InChI Key: RTLKXDHOHLANTD-UHFFFAOYSA-N
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Description

“3-(2,4,5-Trichlorophenoxy)azetidine” is a chemical compound with the molecular formula C9H8Cl3NO . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

Azetidines, including “this compound”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered azetidine ring with a 2,4,5-trichlorophenoxy group attached . The molecular weight of this compound is 252.52 g/mol .

Scientific Research Applications

Environmental Impact and Toxicology

  • Environmental Hazards and Carcinogenicity : Derivatives of 2,4,5-trichlorophenol, related to "3-(2,4,5-Trichlorophenoxy)azetidine", have been used as herbicides and defoliants. Studies in mice showed that certain derivatives did not increase tumor incidence, while others showed a dose-dependent enhancement of liver tumors. Amyloidosis was also observed as a long-term complication associated with the exposure to these compounds (Toth et al., 1979).

  • Effects on Puberty and Thyroid Hormones : Triclosan, structurally similar to "this compound", was observed to alter endocrine function in species, notably impacting thyroid hormone concentrations and pubertal development in male rats without affecting androgen-dependent tissue weights (Zorrilla et al., 2009).

Pharmacological Activity

  • Antidepressant Activity : Azetidine derivatives of tricyclic antidepressant agents were synthesized and demonstrated potential antidepressant activity. Some compounds, particularly the dextrorotatory methylamino derivative, were identified as central nervous system stimulants with significant activity in mouse models (Melloni et al., 1979).

Future Directions

Recent advances in the synthesis and reactivity of azetidines suggest potential future directions in the field . These include the development of new synthesis methods, exploration of novel reaction types for azetidine functionalization, and the use of azetidines in drug discovery, polymerization, and as chiral templates .

Biochemical Analysis

Biochemical Properties

3-(2,4,5-Trichlorophenoxy)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening polymerization reactions, which are catalyzed by enzymes such as aziridinium ions . These interactions often result in the formation of polyamines, which are essential for various biological processes, including cell growth and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with cellular membranes, potentially altering membrane permeability and affecting ion transport . Additionally, it can modulate the activity of various signaling molecules, leading to changes in gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where a specific dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s interaction with metabolic enzymes can also affect the rate of its degradation and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can also affect its biological activity and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles within the cell . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

3-(2,4,5-trichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-6-1-8(12)9(2-7(6)11)14-5-3-13-4-5/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKXDHOHLANTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.